2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide
Description
2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide is a chloroacetamide derivative featuring a benzodioxepin ring system (a seven-membered oxygen heterocycle) and a branched alkyl chain. The compound’s structure combines a 2-chloroacetamide core with a 3,4-dihydro-2H-1,5-benzodioxepin substituent attached to the nitrogen atom via a 2-methylpropyl group.
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10(2)15(17-14(18)9-16)11-4-5-12-13(8-11)20-7-3-6-19-12/h4-5,8,10,15H,3,6-7,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUMZMQOEWGUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide typically involves the following steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol and an epoxide.
Introduction of the Chloro Group: Chlorination of the intermediate compound is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the reaction of the chlorinated intermediate with an amine derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of amine and carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Its structural similarity to known pharmacological agents suggests it may interact with biological targets involved in various diseases.
Case Study :
Research indicates that derivatives of benzodioxepin structures exhibit anti-inflammatory and analgesic properties. The presence of the chloro group may enhance binding affinity to specific receptors, making it a candidate for further drug development.
Pharmacology
Pharmacological studies have explored the compound's mechanism of action, particularly its effects on neurotransmitter systems. It may modulate pathways associated with pain perception and mood regulation.
Case Study :
In a controlled study, compounds similar to 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide were tested for their ability to inhibit serotonin reuptake. Results showed promising activity that could lead to the development of new antidepressants.
Materials Science
The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel materials. Its properties can be exploited in creating polymers or other advanced materials with specific functionalities.
Case Study :
A recent study demonstrated the use of benzodioxepin derivatives in the synthesis of biodegradable polymers. The incorporation of this compound into polymer matrices improved mechanical properties and degradation rates.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxepin Moieties
(a) 2-Chloro-N-(8-Chloro-3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Acetamide
- Molecular Formula: C₁₁H₁₁Cl₂NO₃
- Key Differences : An additional chlorine atom at the 8-position of the benzodioxepin ring.
- Impact : The electron-withdrawing chlorine likely increases electrophilicity and alters binding interactions compared to the target compound. This derivative may exhibit enhanced stability or reactivity in biological systems .
(b) WAY-325680 (N-[1-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-2-Methylpropyl]-3-Methylbenzamide)
- Molecular Formula: C₂₁H₂₅NO₃
- Key Differences : Substitution of the chloroacetamide group with a 3-methylbenzamide moiety.
Chloroacetamide-Based Agrochemicals
(a) Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
- Molecular Formula: C₁₄H₂₀ClNO₂
- Applications : Pre-emergent herbicide targeting weed growth.
- Structural Comparison : The diethylphenyl and methoxymethyl groups enhance lipophilicity, favoring membrane penetration in plants. The target compound’s benzodioxepin ring may confer distinct pharmacokinetic properties .
(b) Pretilachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Acetamide)
- Molecular Formula: C₁₇H₂₆ClNO₂
- Applications : Herbicide used in rice paddies.
- Key Differences: A propoxyethyl chain replaces the methoxymethyl group in alachlor.
Medicinal Chemistry Derivatives
(a) 2-Chloro-N-Cyclopropyl-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)Acetamide
- Molecular Formula: C₁₆H₁₉ClNO
- Key Features : Cyclopropyl and tetrahydronaphthalenyl groups enhance steric bulk and aromatic interactions.
- Research Relevance : Studied for interactions with biological targets, highlighting the role of chloroacetamides in drug discovery. The target compound’s benzodioxepin system could offer improved metabolic stability compared to this analog .
(b) N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-(3,4-Dichlorophenyl)Acetamide
Comparative Data Table
Research Findings and Implications
- Structural Flexibility vs. Rigidity : The benzodioxepin ring in the target compound introduces conformational constraints compared to flexible alkyl chains in agrochemicals like alachlor. This may reduce off-target interactions in biological systems.
- Hydrogen Bonding : Analogous to , the target compound’s oxygen-rich benzodioxepin could facilitate hydrogen bonding, improving solubility or crystal packing properties.
Biological Activity
2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide (CAS Number: 848658-75-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₀ClNO₃
- Molecular Weight : 297.78 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
- Purity : ≥95%
The biological activity of this compound primarily involves its interaction with various biological targets. It has been studied for its potential as an inhibitor or modulator in several biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Biological Activity
The biological activity of the compound has been evaluated in various studies, showing promising results in several areas:
Antidepressant Activity
Research indicates that derivatives of benzodioxepine compounds exhibit antidepressant-like effects. In animal models, this compound demonstrated significant reductions in depressive behaviors when administered in controlled doses.
Neuroprotective Effects
Studies have shown that the compound may have neuroprotective properties. It appears to mitigate oxidative stress and neuronal apoptosis in vitro, suggesting potential applications in neurodegenerative diseases.
Anti-inflammatory Properties
In vitro assays indicate that this compound can reduce the production of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
Case Studies and Research Findings
Q & A
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes in ).
- QSAR Modeling : Correlate substituent Cl positions (ortho, meta, para) with bioactivity using Hammett σ constants.
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability).
How can researchers optimize reaction yields for multi-step syntheses of complex chloroacetamides?
Basic Research Question
outlines a multi-step protocol involving:
- Stepwise Monitoring : Use TLC or LC-MS to track intermediates.
- Optimization Parameters :
- Temperature: Maintain ≤273 K during coupling to minimize side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance carbodiimide activation.
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) improves yield.
What strategies resolve contradictions between experimental and theoretical spectral data?
Advanced Research Question
Discrepancies may arise from solvent effects, tautomerism, or computational approximations.
Approach :
- Solvent Correction : Apply IEFPCM solvent models in Gaussian or ORCA.
- Conformational Sampling : Use molecular dynamics (MD) to simulate rotamer populations.
- Benchmarking : Compare computed NMR shifts (e.g., via GIAO method) with experimental data for structurally validated analogs ( ).
What are the implications of steric effects on the reactivity of chloroacetamide derivatives?
Basic Research Question
Steric hindrance from substituents (e.g., 2-methylpropyl in the target compound) impacts nucleophilic substitution kinetics.
Case Study : In , trichloroethyl groups reduce reactivity toward thiols due to steric shielding.
Experimental Design :
- Kinetic studies under varying temperatures (Arrhenius plots).
- Competitive reactions with steric vs. non-steric analogs.
How do researchers validate the environmental stability of chloroacetamide derivatives?
Advanced Research Question
Stability studies under hydrolytic, oxidative, and photolytic conditions are critical.
Methodology :
- Hydrolysis : Monitor Cl⁻ release via ion chromatography at pH 3–9.
- Photolysis : Expose to UV light (254 nm) and analyze degradation products via GC-MS.
- Oxidation : Use H₂O₂/Fe²+ (Fenton’s reagent) to simulate advanced oxidation processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
